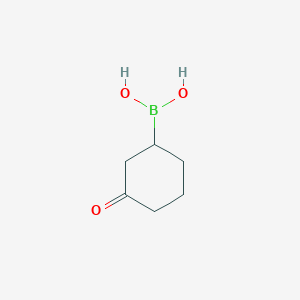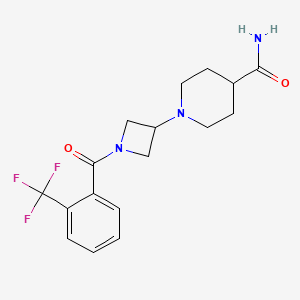
1-(1-(2-(Trifluoromethyl)benzoyl)azetidin-3-yl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-(2-(Trifluoromethyl)benzoyl)azetidin-3-yl)piperidine-4-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a trifluoromethyl group attached to a benzoyl moiety, an azetidine ring, and a piperidine carboxamide
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-(2-(Trifluoromethyl)benzoyl)azetidin-3-yl)piperidine-4-carboxamide typically involves multiple steps:
-
Formation of the Azetidine Ring:
- Starting with a suitable precursor, such as 2-(trifluoromethyl)benzoyl chloride, the azetidine ring can be formed through a cyclization reaction. This step often requires a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF).
-
Attachment of the Piperidine Ring:
- The azetidine intermediate is then reacted with a piperidine derivative. This step may involve nucleophilic substitution reactions, where the azetidine nitrogen attacks the carbonyl carbon of the piperidine derivative.
-
Final Coupling:
- The final step involves coupling the azetidine-piperidine intermediate with a carboxamide group. This can be achieved using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in an appropriate solvent.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
化学反応の分析
Types of Reactions: 1-(1-(2-(Trifluoromethyl)benzoyl)azetidin-3-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) to convert carbonyl groups to alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under suitable conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Substituted benzoyl derivatives.
科学的研究の応用
1-(1-(2-(Trifluoromethyl)benzoyl)azetidin-3-yl)piperidine-4-carboxamide has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in designing inhibitors for specific enzymes or receptors.
Biological Studies: It can be used as a probe to study biological pathways involving trifluoromethylated compounds.
Material Science: The compound’s stability and reactivity make it useful in developing new materials with specific properties, such as fluorinated polymers.
作用機序
The mechanism by which 1-(1-(2-(Trifluoromethyl)benzoyl)azetidin-3-yl)piperidine-4-carboxamide exerts its effects depends on its application:
Molecular Targets: In medicinal chemistry, it may target specific enzymes or receptors, inhibiting their activity through competitive or non-competitive binding.
Pathways Involved: The compound could interfere with metabolic pathways by mimicking natural substrates or binding to active sites of enzymes, thereby blocking their function.
類似化合物との比較
1-(2-(Trifluoromethyl)benzoyl)piperidine-4-carboxamide: Lacks the azetidine ring, which may affect its binding affinity and specificity.
1-(1-(2-(Trifluoromethyl)benzoyl)azetidin-3-yl)piperidine: Lacks the carboxamide group, potentially altering its solubility and reactivity.
Uniqueness: 1-(1-(2-(Trifluoromethyl)benzoyl)azetidin-3-yl)piperidine-4-carboxamide is unique due to the combination of the trifluoromethyl group, azetidine ring, and piperidine carboxamide. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
特性
IUPAC Name |
1-[1-[2-(trifluoromethyl)benzoyl]azetidin-3-yl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20F3N3O2/c18-17(19,20)14-4-2-1-3-13(14)16(25)23-9-12(10-23)22-7-5-11(6-8-22)15(21)24/h1-4,11-12H,5-10H2,(H2,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQLNMGPZXYSTKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2CN(C2)C(=O)C3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
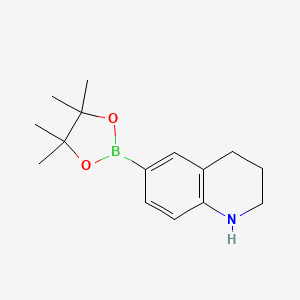
![2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2736762.png)
![Tert-butyl N-[3-(2-aminopropan-2-YL)phenyl]carbamate](/img/structure/B2736765.png)
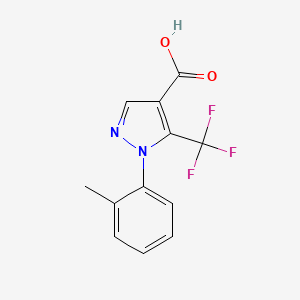
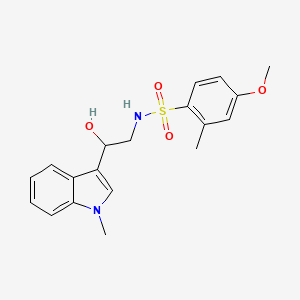
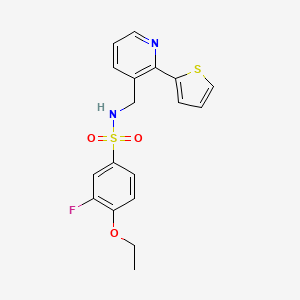

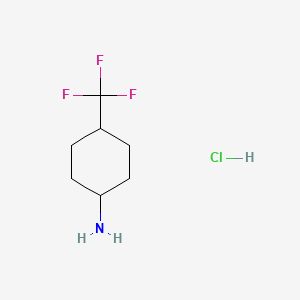
![N-{3-[2-(3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]phenyl}acetamide](/img/structure/B2736776.png)
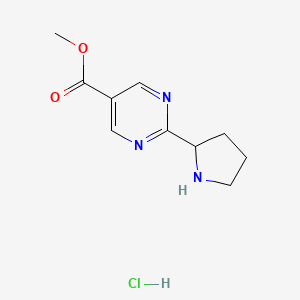
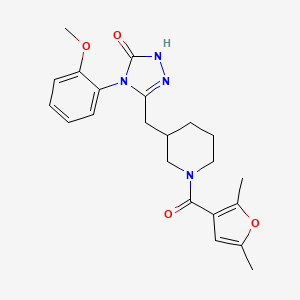
![3-[(2,5-dimethylphenyl)methyl]-1,7-dimethyl-9-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2736780.png)
![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3-methoxybenzamide](/img/structure/B2736781.png)
